

# comparative analysis of ethylene oxalate and diethyl oxalate hydrogenation

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A Comparative Analysis of Diethyl Oxalate and Dimethyl Oxalate Hydrogenation for Ethylene Glycol Production

The catalytic hydrogenation of dialkyl oxalates to produce ethylene glycol (EG) is a significant process in the chemical industry, offering a route from syngas-derived intermediates to a valuable commodity chemical. This guide provides a comparative analysis of the hydrogenation of two common dialkyl oxalates: diethyl oxalate (DEO) and dimethyl oxalate (DMO). The comparison focuses on reaction performance, experimental protocols, and reaction pathways, supported by experimental data from scientific literature.

## Data Presentation: Performance Comparison

The following tables summarize key quantitative data for the hydrogenation of diethyl oxalate and dimethyl oxalate over copper-based catalysts, which are widely studied for this reaction.

Table 1: Comparative Performance of Diethyl Oxalate (DEO) Hydrogenation

Catalyst	Temperature (°C)	Pressure (MPa)	H <sub>2</sub> /DEO Molar Ratio	DEO Conversion (%)	EG Selectivity (%)	Reference
Cu/SiO <sub>2</sub>	220	2.0	50:1	>95	~80	<a href="#">[1]</a>
Cu/SiO <sub>2</sub>	235	2.5	100:1	Not specified	Not specified	<a href="#">[1]</a>
Ru-Macho	120	6.0	Not specified	High	High	<a href="#">[2]</a>
Cu/SiO <sub>2</sub>	220-270	Not specified	Not specified	99.1	94.6	<a href="#">[3]</a>

Table 2: Comparative Performance of Dimethyl Oxalate (DMO) Hydrogenation

Catalyst	Temperature (°C)	Pressure (MPa)	H <sub>2</sub> /DMO Molar Ratio	DMO Conversion (%)	EG Selectivity (%)	Reference
Cu/SiO <sub>2</sub>	230	Not specified	Not specified	Not specified	61.9	[4]
Cu/SiO <sub>2</sub>	200	2.5	68	Not specified	91	[5]
20Cu/OMS	180	Not specified	Not specified	99.9	98.2	[5]
Cu/KIT-6	190	2.5	95	>95	>95	[6]
Cu-Ca/AC	210-240	1.5-2.5	80	65.2-97.1	80.5-95.6	[7]
Cu/SiO <sub>2</sub>	205-210	2.0	80-100	>95	>90	[8]
0.1CD-Cu-SiO <sub>2</sub>	210	Not specified	Not specified	99.9	95.0	[9]
MOF-CmS	200	2.0	50	100	98.8	[10]
10w%Ag-5.8w%Cu/SBA-15	Not specified	Not specified	Not specified	High	High	[11]

## Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for the hydrogenation of both diethyl oxalate and dimethyl oxalate.

### Hydrogenation of Diethyl Oxalate

A study on the kinetics of DEO hydrogenation was conducted in a continuous flow microreactor.[1][12] The catalyst used was a copper-based catalyst, specifically C11/SiO<sub>2</sub>. The experimental setup included a flow microreactor, a preheater, a condenser, and a gas-liquid separator. The reactant, diethyl oxalate, was vaporized and mixed with hydrogen before entering the reactor. The reaction products were then cooled, and the liquid and gas phases

were separated for analysis. The experiments were designed to investigate the effects of temperature, pressure, and the molar ratio of hydrogen to diethyl oxalate on the reaction rate.  
[\[1\]](#)

## Hydrogenation of Dimethyl Oxalate

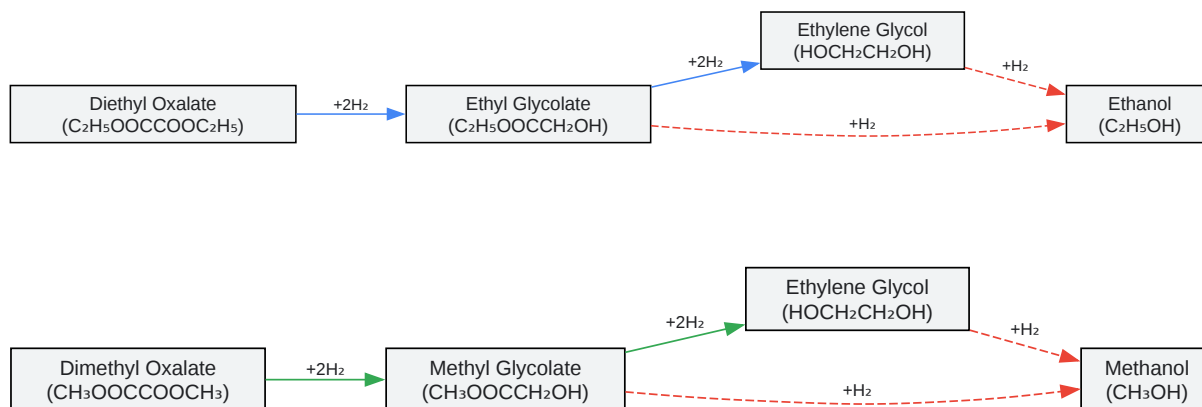
The hydrogenation of DMO is typically carried out in a fixed-bed reactor.[\[7\]](#)[\[8\]](#) For instance, a study utilized a Cu-Ca/AC catalyst in a fixed-bed reactor to investigate the reaction kinetics.[\[7\]](#) The experimental procedure involved the following steps:

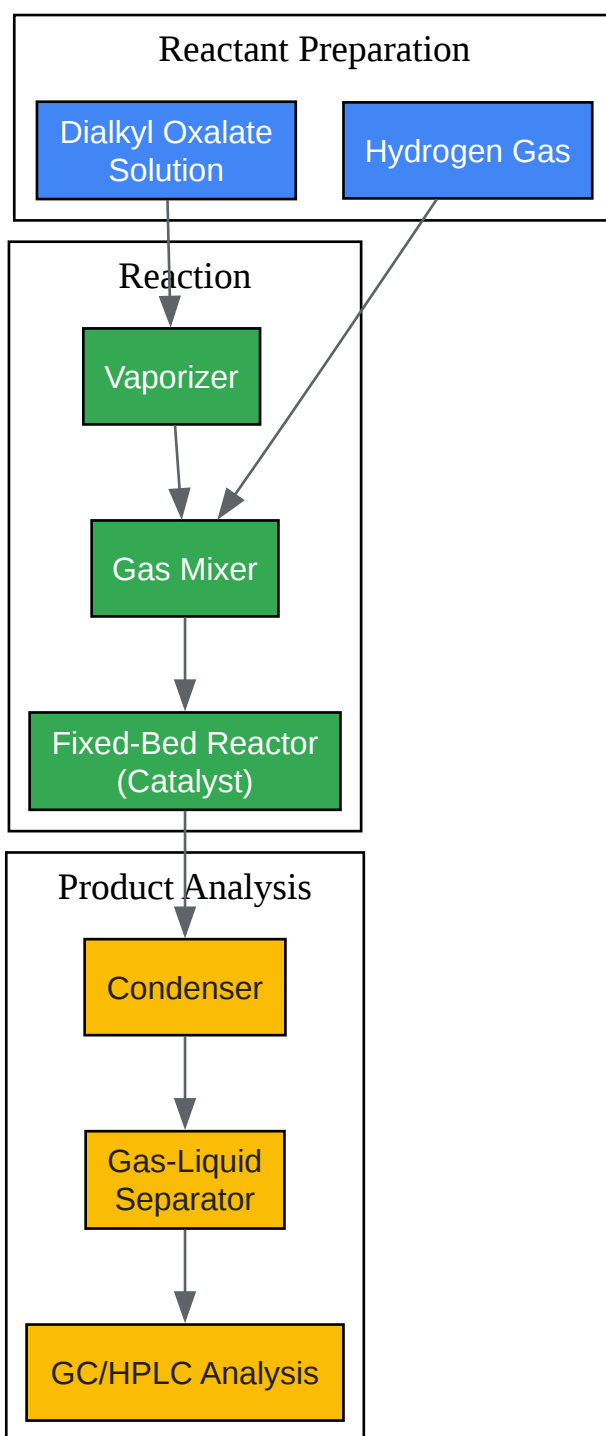
- A methanol solution of dimethyl oxalate was prepared.
- The solution was preheated and vaporized.
- The vaporized reactant was mixed with hydrogen.
- The gas mixture was fed into the fixed-bed reactor containing the catalyst.
- The reaction was carried out at temperatures ranging from 210 to 240 °C and pressures from 1.5 to 2.5 MPa, with a H<sub>2</sub>/DMO molar ratio of 80.[\[7\]](#)
- The product stream was cooled to condense the liquid products, which were then collected and analyzed.

## Reaction Pathways and Mechanisms

The hydrogenation of both diethyl and dimethyl oxalate to ethylene glycol is generally understood to proceed through a consecutive reaction network. The reaction mechanism for DEO hydrogenation over copper-based catalysts has been suggested to follow the Langmuir-Hinshelwood model, where hydrogen adsorbs dissociatively on the catalyst surface.[\[1\]](#)[\[12\]](#)

Below are diagrams illustrating the general reaction pathways and a typical experimental workflow.





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